2-Phenyl-3,1-benzoxazepine is a heterocyclic compound that belongs to the benzoxazepine class, characterized by a fused benzene and oxazepine ring structure. This compound has garnered attention in medicinal chemistry due to its potential pharmacological properties, including anti-inflammatory and antitumor activities. The structural formula is represented as CHNO, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms.
The synthesis and study of 2-Phenyl-3,1-benzoxazepine have been documented in various scientific literature, highlighting its relevance in drug discovery and development. Notable studies include those focusing on its synthesis via microwave-assisted techniques and its biological evaluations against various cancer cell lines .
2-Phenyl-3,1-benzoxazepine is classified under:
The synthesis of 2-Phenyl-3,1-benzoxazepine can be achieved through several methods, including:
The synthesis typically involves:
Key data regarding the molecular structure includes:
2-Phenyl-3,1-benzoxazepine can undergo various chemical reactions including:
In practical applications:
The mechanism of action for 2-Phenyl-3,1-benzoxazepine involves its interaction with biological targets, particularly in cancer treatment. It is hypothesized that this compound may inhibit specific enzymes involved in tumor growth or modulate signaling pathways critical for cell proliferation.
Research indicates that derivatives of benzoxazepines show significant activity against various cancer cell lines by inducing apoptosis or inhibiting cell cycle progression . Quantitative structure–activity relationship (QSAR) studies have also been employed to predict biological activity based on structural features.
2-Phenyl-3,1-benzoxazepine has several scientific applications:
The photoisomerization of quinoline N-oxides represents a cornerstone method for synthesizing the 2-phenyl-3,1-benzoxazepine scaffold. This reaction involves ultraviolet light-mediated rearrangement of substituted quinoline N-oxide precursors in anhydrous benzene or toluene solvents. Key experimental parameters include:
Microwave irradiation significantly accelerates the synthesis of 2-phenyl-3,1-benzoxazepine derivatives from pyrazole-chalcone precursors and 2-aminophenol. This method exploits the dipole moment of reactants under controlled dielectric heating:
Table 1: Yield Comparison for Benzoxazepine Synthesis via Pyrazole-Chalcones
Compound | Conventional Time (h) | Conventional Yield (%) | Microwave Time (min) | Microwave Yield (%) |
---|---|---|---|---|
5a | 6 | 60 | 9 | 85 |
5b | 8 | 62 | 10 | 83 |
5c | 8 | 70 | 10 | 85 |
5d | 8 | 68 | 12 | 80 |
Basic alumina acts as a dual-function catalyst and support for solvent-free benzoxazepine formation, eliminating the need for corrosive bases or organic solvents:
Biocatalytic cascades enable asymmetric synthesis of tricyclic benzoxazepine derivatives under mild conditions, leveraging immobilized enzyme systems:- Four-Step Flow System: A continuous-flow platform synthesizes benzoxazepine precursors via:1. Aldolase-catalyzed condensation of benzaldehyde and pyruvate → 2-oxo-4-phenylbut-3-enoic acid2. Ene-reductase reduction of the C=C bond → 2-oxo-4-phenylbutanoic acid3. Ketoreductase asymmetric reduction → (R)-2-hydroxy-4-phenylbutanoic acid4. Lipase esterification → ethyl (R)-2-hydroxy-4-phenylbutanoate [4].- Immobilization: Enzymes are co-immobilized on lignin nanoparticles functionalized with chitosan (NOL/LT system), ensuring stability and reusability. The solid support facilitates compartmentalization of incompatible reactions [4].- Performance: The system achieves 65% yield for benzoxazepine precursors over four consecutive runs, with a space-time yield (STY) of 3.31 g·L⁻¹·h⁻¹. NADH/NADPH cofactors are regenerated in situ using glucose dehydrogenase [4].
Table 2: Enzyme Reusability in Benzoxazepine Synthesis
Run | Conversion (%) | Benzoxazepine Yield (%) | Side Products (%) |
---|---|---|---|
1 | 78 | 65 | 10 |
2 | 75 | 65 | 12 |
3 | 75 | 62 | 10 |
4 | 70 | 60 | 9 |
Thermal methods complement photochemical routes by enabling stereoselective access to benzoxazepine derivatives under catalyst-free or solvent-minimized conditions:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7